2-anilino-5-(4-chlorobenzoyl)-4-(1H-pyrrol-1-yl)-3-thiophenecarbonitrile

Description

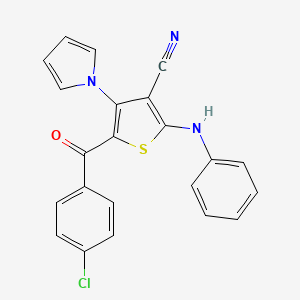

2-Anilino-5-(4-chlorobenzoyl)-4-(1H-pyrrol-1-yl)-3-thiophenecarbonitrile is a heterocyclic compound featuring a thiophene core substituted with an anilino group, a 4-chlorobenzoyl moiety, a pyrrole ring, and a nitrile group. However, detailed pharmacological data for this specific compound remain scarce in the literature.

Properties

IUPAC Name |

2-anilino-5-(4-chlorobenzoyl)-4-pyrrol-1-ylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3OS/c23-16-10-8-15(9-11-16)20(27)21-19(26-12-4-5-13-26)18(14-24)22(28-21)25-17-6-2-1-3-7-17/h1-13,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMIWMOSNFPMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Anilino-5-(4-chlorobenzoyl)-4-(1H-pyrrol-1-yl)-3-thiophenecarbonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 403.88 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiobenzanilides, which share similar structural features, have been shown to possess notable antibacterial and antifungal activities. These findings suggest that the thiophene and aniline moieties in the compound may contribute to its biological efficacy against various pathogens .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

| Structural Component | Biological Relevance |

|---|---|

| Aniline Group | Enhances binding affinity to biological targets |

| Chlorobenzoyl Moiety | Contributes to lipophilicity and membrane permeability |

| Pyrrole Ring | Involved in electron donation, enhancing reactivity |

| Thiophene Ring | Provides stability and potential for π–π stacking interactions |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiophene derivatives, including those similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating effective antimicrobial properties .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, researchers tested this compound against several cancer cell lines using MTT assays. The results showed that at concentrations above 20 µM, there was a marked decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or core scaffolds. Below is a systematic comparison:

Thiophene-Based Derivatives

- 4-(4-Acetylphenyl)-1-(3-chlorobenzoyl)thiosemicarbazide (11) : Structural Similarity: Shares the chlorobenzoyl group but replaces the thiophene core with a thiosemicarbazide scaffold. Activity: Thiosemicarbazides are known for antimicrobial and antitumor properties. Compound 11, however, lacks the nitrile group, which may reduce electrophilic reactivity compared to the target compound. Synthetic Yield: 86%, comparable to typical yields for thiophene derivatives.

1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (14) :

- Structural Difference : Dichlorophenyl substitution instead of pyrrole and nitrile groups.

- Bioactivity : Enhanced halogenation often improves metabolic stability but may increase toxicity.

Nitrile-Containing Compounds

- 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (3c) : Core Scaffold: Pyrazole instead of thiophene. Functional Groups: Contains a nitrile and bromopropanoyl group, enabling nucleophilic substitution reactions. Synthesis: Uses triethylamine in acetone under ice-cold conditions, similar to methods for nitrile-bearing thiophenes .

- 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (Intermediate in ): Application: Pyrimidine-carbonitrile hybrids are explored as kinase inhibitors. The target compound’s nitrile may similarly act as a hydrogen-bond acceptor.

Chlorobenzoyl-Substituted Compounds

- Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate : Use: A fenofibrate-related impurity with a chlorobenzoyl group. Stability: Chlorobenzoyl derivatives are prone to hydrolytic degradation, a concern shared with the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.